
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could include:
Nitration and Reduction: Starting with a chlorinated phenol, nitration followed by reduction can introduce the amino group.
Amidation: The amino group can then be reacted with a suitable carboxylic acid derivative to form the amide bond.
Cyclohexene Introduction: The cyclohexene moiety can be introduced via a Heck reaction or similar coupling reaction.
Final Assembly: The final steps would involve the formation of the butanoic acid moiety through appropriate carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The cyclohexene moiety can participate in coupling reactions such as Heck or Suzuki reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia).
Coupling Reactions: Catalysts like Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.
科学的研究の応用
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may have applications in:
Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.
Organic Synthesis: Use as a building block for more complex molecules.
Materials Science:
作用機序
The mechanism of action of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific targets.
類似化合物との比較
Similar Compounds
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohexyl)ethyl)amino)-4-oxobutanoic acid: Similar structure but with a fully saturated cyclohexyl group.
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxopentanoic acid: Similar structure but with an additional carbon in the butanoic acid chain.
Uniqueness
The presence of the cyclohex-1-en-1-yl group and the specific arrangement of functional groups in 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may confer unique chemical and biological properties compared to similar compounds. These differences could affect its reactivity, stability, and interactions with biological targets.
特性
分子式 |
C18H23ClN2O4 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
4-(5-chloro-2-hydroxyanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H23ClN2O4/c19-13-6-7-16(22)14(10-13)21-17(23)11-15(18(24)25)20-9-8-12-4-2-1-3-5-12/h4,6-7,10,15,20,22H,1-3,5,8-9,11H2,(H,21,23)(H,24,25) |
InChIキー |
ZPHMXHGRMNFKMI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


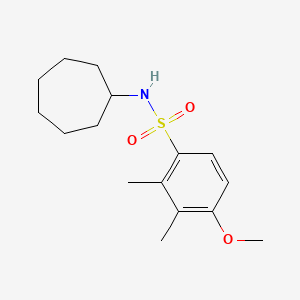
![4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)
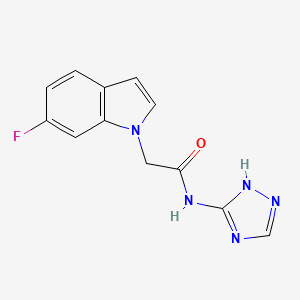
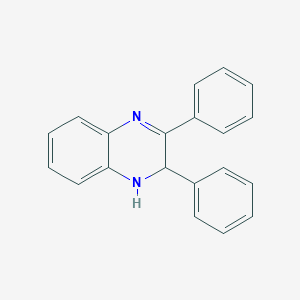
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)
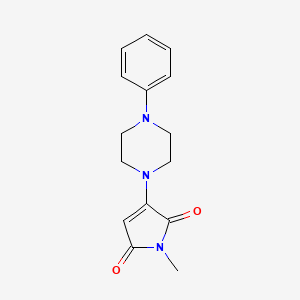
![1,3,6-trimethyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15105884.png)
![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)
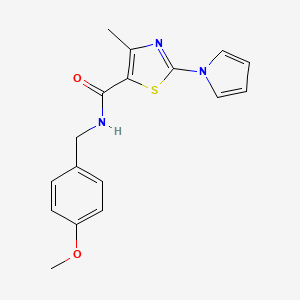
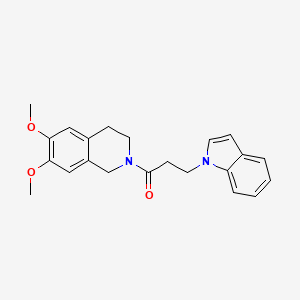
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide](/img/structure/B15105930.png)
![2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15105931.png)
